molecular formula C11H20O3 B8305114 8-Methoxy-2,2-dimethyloctan-3,5-dione

8-Methoxy-2,2-dimethyloctan-3,5-dione

Cat. No.: B8305114
M. Wt: 200.27 g/mol
InChI Key: ACAQYOZKHRCWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 8-Methoxy-2,2-dimethyloctan-3,5-dione is a β-diketone derivative characterized by a linear carbon chain substituted with methoxy and methyl groups. The presence of the β-diketone moiety is a critical pharmacophore, as observed in other bioactive compounds (e.g., curcuminoids and antiviral diketopiperazines) .

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

8-methoxy-2,2-dimethyloctane-3,5-dione

InChI

InChI=1S/C11H20O3/c1-11(2,3)10(13)8-9(12)6-5-7-14-4/h5-8H2,1-4H3

InChI Key

ACAQYOZKHRCWCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)CCCOC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 8-Methoxy-2,2-dimethyloctan-3,5-dione with compounds sharing structural or functional similarities, based on the provided evidence:

2.1. Diketopiperazine Derivatives

Compounds such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) and albonoursin (Compound 7) are cyclic β-diketones derived from marine actinomycetes . Key differences include:

  • Structural Features :
    • This compound : Linear chain with methoxy and methyl substituents.
    • Diketopiperazines : Cyclic six-membered rings with aromatic or alkylidene substituents.
  • Stability :
    • Linear β-diketones (like the target compound) may exhibit greater metabolic stability compared to cyclic diketopiperazines, which are prone to ring-opening reactions .
2.2. Curcumin Analogs

Synthetic curcumin analogs such as TMC (1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethyl-1,6-heptadiene-3,5-dione) share the β-diketone core but differ in substituents and applications :

  • Functional Groups :
    • This compound : Aliphatic chain with methoxy and methyl groups.
    • TMC : Aromatic dimethoxy phenyl groups and a conjugated heptadiene system.
  • Biological Activity :
    • TMC and DMCHC are DNA methyltransferase (DNMT1) inhibitors, targeting epigenetic regulation . The absence of aromatic rings in this compound suggests divergent mechanisms or targets.
  • Metabolic Stability :
    • Both TMC and this compound incorporate methyl groups to block metabolic degradation, a strategy to enhance bioavailability .
2.3. Pesticide-Related Diones

Compounds like procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclohexane-2,4-dione) and vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione) are agrochemical diones :

  • Structural Divergence :
    • These compounds feature heterocyclic cores (e.g., azabicyclohexane or oxazolidinedione) and halogenated aryl groups, unlike the aliphatic chain of this compound.

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